![molecular formula C6H4BrN3O B13668063 6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
6-Bromoisoxazolo[4,5-c]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4BrN3O and a molecular weight of 214.02 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the isoxazolo[4,5-c]pyridine ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Bromoisoxazolo[4,5-c]pyridin-3-amine typically involves the formation of the isoxazole ring followed by bromination. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-Bromoisoxazolo[4,5-c]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromoisoxazolo[4,5-c]pyridin-3-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromoisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating the target’s function. For example, it may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-Bromoisoxazolo[4,5-c]pyridin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure but differ in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H4BrN3O/c7-5-1-4-3(2-9-5)6(8)10-11-4/h1-2H,(H2,8,10) |
InChI Key |
CMCDNRTWMOWEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


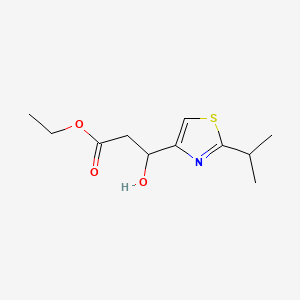
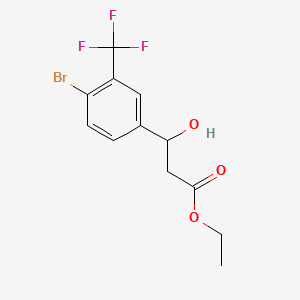

![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)

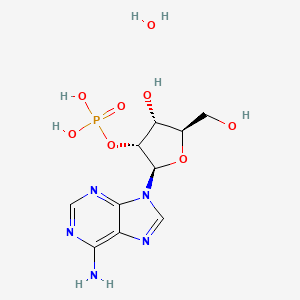

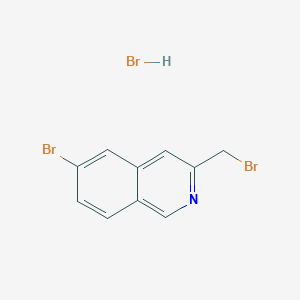


![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
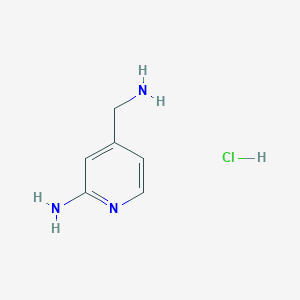
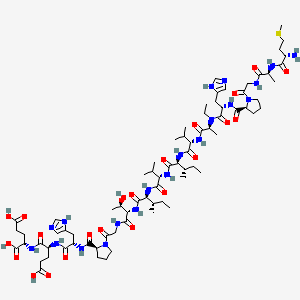
![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
